molecular formula C7H5Br2N B8734290 3-(2,2-Dibromoethenyl)pyridine CAS No. 63671-82-9

3-(2,2-Dibromoethenyl)pyridine

Cat. No.: B8734290
CAS No.: 63671-82-9
M. Wt: 262.93 g/mol
InChI Key: VBWLJPQYWDQPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dibromoethenyl)pyridine is a pyridine derivative characterized by a dibromo-substituted ethenyl group at the 3-position of the pyridine ring. The dibromoethenyl group enhances electrophilic reactivity due to electron-withdrawing effects, which may influence its participation in cross-coupling reactions or cyclization processes.

Properties

CAS No.

63671-82-9

Molecular Formula

C7H5Br2N

Molecular Weight

262.93 g/mol

IUPAC Name

3-(2,2-dibromoethenyl)pyridine

InChI

InChI=1S/C7H5Br2N/c8-7(9)4-6-2-1-3-10-5-6/h1-5H

InChI Key

VBWLJPQYWDQPII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Compound Name Substituents on Pyridine Ring Molecular Formula Key Structural Notes Reference
3-(2,2-Dibromoethenyl)pyridine 3-(2,2-dibromoethenyl) C₇H₅Br₂N High halogen density; electron-deficient ring -
2-Bromo-3-(2-methoxyethenyl)pyridine 2-bromo, 3-(methoxyethenyl) C₈H₈BrNO Bromine + methoxy group; mixed electronic effects
4-(2,2-Dibromoethenyl)-1-methylpyrazole Dibromoethenyl on pyrazole ring C₆H₆Br₂N₂ Pyrazole core; discontinued due to stability issues
Deltamethrin (1R,3R)-3-(2,2-dibromoethenyl)cyclopropane C₂₂H₁₉Br₂NO₃ Insecticide; dibromoethenyl in cyclopropane motif

Key Observations :

  • The dibromoethenyl group in this compound introduces significant steric bulk and electron withdrawal, contrasting with mixed electronic effects in 2-bromo-3-(2-methoxyethenyl)pyridine .
  • Pyrazole-based analogs like 4-(2,2-Dibromoethenyl)-1-methylpyrazole exhibit lower thermal stability, possibly due to ring strain or reactivity of the pyrazole core.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Water Solubility Log Kow (Predicted) Reactivity Notes
This compound 275.94 Low ~3.5 (estimated) Electrophilic substitution favored
2-Bromo-3-(2-methoxyethenyl)pyridine 214.06 Moderate ~2.0 Susceptible to hydrolysis at methoxy group
2-Bromo-3-methylpyridine 172.03 Low ~1.8 Stable under mild conditions

Key Observations :

  • The dibromoethenyl group in this compound likely increases lipophilicity (higher Log Kow) compared to mono-halogenated analogs.
  • Methoxy-substituted derivatives exhibit higher water solubility due to polar functional groups .

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